molecular formula C49H86O22 B1257853 Caminoside A

Caminoside A

カタログ番号 B1257853
分子量: 1027.2 g/mol
InChIキー: XTQWRNIJLVUYJY-ZFMPSFEPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caminoside A is a glycolipid with an unusual non-glycerol aglycone, 10-hydroxynonadecan-2-one that is glycosylated at the C10 hydroxy group by a branched tetrasaccharide residue. It is isolated from the marine sponge Caminus sphaeroconia and exhibits potent activity as an inhibitor of a type III bacterial secretory system. It has a role as a metabolite and an antibacterial agent. It is a glycolipid, a butyrate ester, an acetate ester, a beta-D-glucoside, a tetrasaccharide derivative and a methyl ketone.

科学的研究の応用

Antimicrobial Properties and Synthesis

Caminoside A, isolated from the marine sponge Caminus sphaeroconia, has shown significant promise as an antimicrobial agent. Its structure as a tetrasaccharide glycolipid and its synthesis have been a subject of interest in the scientific community. Notably, the first total synthesis of caminoside A was achieved through a complex 57-step process starting from basic sugars and aldehydes (Sun, Han, & Yu, 2005). This synthesis is significant as caminoside A represents the first bacterial type III secretion inhibitor, a mechanism used by pathogenic bacteria for invasion of host cells. Its potential as an antibacterial therapeutic has been underscored by various studies focusing on its isolation and characterisation (Linington et al., 2002).

Potential in Treating Bacterial Pathogenesis

Research into caminoside A has also explored its role in inhibiting the type III secretory pathway of bacterial pathogenesis, a critical aspect in the development of new therapeutic strategies. For instance, a study involving the total synthesis of caminoside B, another compound from the same family, highlights the significant antimicrobial properties these compounds possess (Zhang et al., 2010). Additionally, investigations into the molecular mechanisms of Salmonella typhi, a pathogen that utilizes type III secretion systems, have shown that caminoside A has a strong binding affinity to Salmonella invasive protein D (SipD), suggesting its potential in developing novel therapies against Salmonella typhi (Samykannu et al., 2017).

Bioassay-Guided Fractionation and Chemical Analysis

Further studies have been conducted on the bioassay-guided fractionation of caminosides, leading to the isolation of caminosides A to D from the marine sponge Caminus sphaeroconia. These studies emphasize the antimicrobial potential of this class of compounds and their structural elucidation through spectroscopic analysis (Linington et al., 2006).

特性

製品名

Caminoside A

分子式

C49H86O22

分子量

1027.2 g/mol

IUPAC名

[(2S,3R,4S,5R,6R)-5-acetyloxy-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(10R)-2-oxononadecan-10-yl]oxyoxan-3-yl]oxy-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] butanoate

InChI

InChI=1S/C49H86O22/c1-7-9-10-11-12-15-18-22-30(23-19-16-13-14-17-21-26(3)51)66-48-43(39(59)36(56)31(24-50)67-48)70-49-45(71-47-41(61)38(58)35(55)28(5)64-47)44(69-33(53)20-8-2)42(65-29(6)52)32(68-49)25-62-46-40(60)37(57)34(54)27(4)63-46/h27-28,30-32,34-50,54-61H,7-25H2,1-6H3/t27-,28+,30-,31-,32-,34+,35+,36-,37+,38-,39+,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+/m1/s1

InChIキー

XTQWRNIJLVUYJY-ZFMPSFEPSA-N

異性体SMILES

CCCCCCCCC[C@H](CCCCCCCC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@H]([C@H](O3)C)O)O)O)OC(=O)C)OC(=O)CCC)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O

正規SMILES

CCCCCCCCCC(CCCCCCCC(=O)C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C)O)O)O)OC(=O)C)OC(=O)CCC)OC4C(C(C(C(O4)C)O)O)O

同義語

caminoside A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。